
5-(1-Aminopropyl)-4-methylpyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-Aminopropyl)-4-methylpyridin-2-amine is a chemical compound that belongs to the class of aminopropyl-substituted pyridines This compound is characterized by the presence of an aminopropyl group attached to the pyridine ring, which imparts unique chemical and physical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Aminopropyl)-4-methylpyridin-2-amine typically involves the reaction of 4-methylpyridin-2-amine with 1-bromopropane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile or dimethylformamide. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. The final product is typically isolated through crystallization or distillation processes.
化学反应分析
Types of Reactions
5-(1-Aminopropyl)-4-methylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: The aminopropyl group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted derivatives with various functional groups attached to the aminopropyl moiety.
科学研究应用
5-(1-Aminopropyl)-4-methylpyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 5-(1-Aminopropyl)-4-methylpyridin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The aminopropyl group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzymatic activity. The compound may also interact with cellular pathways, affecting signal transduction and metabolic processes.
相似化合物的比较
Similar Compounds
1-(2-Aminopropyl)-3-methylimidazolium: Similar structure with an imidazole ring instead of pyridine.
4-Acyl-1-(2-aminopropyl)-5-aryl-3-hydroxy-3-pyrrolin-2-ones: Contains a pyrrolinone ring with an aminopropyl group.
1-(2-Aminopropyl)-5-aryl-4-acyl-3-hydroxy-3-pyrrolin-2-ones: Another pyrrolinone derivative with similar functional groups.
Uniqueness
5-(1-Aminopropyl)-4-methylpyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research applications.
属性
分子式 |
C9H15N3 |
|---|---|
分子量 |
165.24 g/mol |
IUPAC 名称 |
5-(1-aminopropyl)-4-methylpyridin-2-amine |
InChI |
InChI=1S/C9H15N3/c1-3-8(10)7-5-12-9(11)4-6(7)2/h4-5,8H,3,10H2,1-2H3,(H2,11,12) |
InChI 键 |
DEFLGYUYTVOQPY-UHFFFAOYSA-N |
规范 SMILES |
CCC(C1=CN=C(C=C1C)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


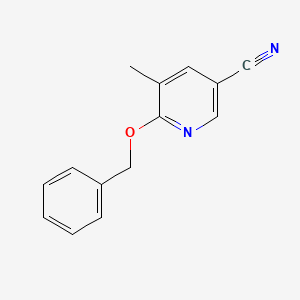
![3-Chloropyrido[3,4-b]pyrazin-5-amine](/img/structure/B13002617.png)
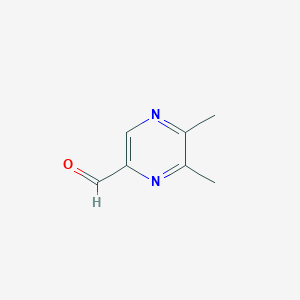

![1-Methyl-3-(trifluoromethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B13002639.png)
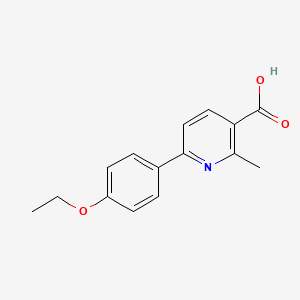


![5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-3-cyclopropyl-1,2,4-oxadiazole](/img/structure/B13002664.png)
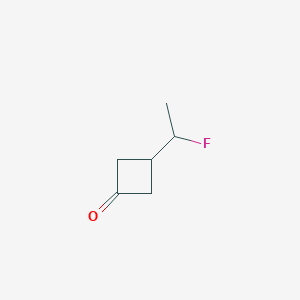
![Bicyclo[2.2.1]hept-2-en-7-ol](/img/structure/B13002683.png)
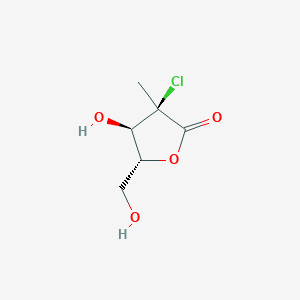

![Bicyclo[2.2.1]hept-2-en-7-ol](/img/structure/B13002692.png)
